molecular formula C7H12O2 B7824226 3-Hexen-1-ol, formate CAS No. 56922-80-6

3-Hexen-1-ol, formate

Cat. No.: B7824226
CAS No.: 56922-80-6
M. Wt: 128.17 g/mol
InChI Key: XJHQVZQZUGLZLS-ONEGZZNKSA-N
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Preparation Methods

3-Hexen-1-ol, formate can be synthesized through various methods. One common synthetic route involves the esterification of 3-hexen-1-ol with formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve a high yield of the ester . Industrial production methods may involve continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-Hexen-1-ol, formate undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include aldehydes, alcohols, and substituted esters.

Scientific Research Applications

Applications in Food Science

Flavoring Agent
3-Hexen-1-ol, formate is widely used as a flavoring agent in the food industry. It imparts a fresh and fruity profile to various products, making it particularly suitable for:

  • Fruits and Vegetables : Enhances flavors in kiwi, watermelon, apples, and tomatoes .
  • Beverages : Used in soft drinks and juices to provide a refreshing taste.

The compound's ability to mimic the natural aroma of fruits makes it an essential ingredient in flavor formulations.

Applications in Fragrance Industry

Fragrance Component
Due to its pleasant green note, 3-Hexen-1-ol is utilized in the fragrance industry. It is incorporated into perfumes and scented products to create fresh and natural scents. The compound's distinct aroma profile allows it to blend well with floral and fruity notes, enhancing the overall fragrance experience.

Agricultural Applications

Pest Repellent
Research indicates that 3-Hexen-1-ol can act as a natural pest repellent. Its application in agriculture can help deter certain pests due to its strong odor, which can be perceived as a warning signal by insects. This property can be leveraged for sustainable pest management strategies.

Case Study 1: Impact on Green Tea Aroma

A study published in Scientific Reports examined the role of cis-3-hexen-1-ol in enhancing the aroma of green tea. The research demonstrated that varying concentrations of this compound significantly influenced the overall aroma profile of green tea, confirming its importance in flavor chemistry . The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze aroma components and established that concentrations between 0.04–0.52 mg/kg were effective for enhancing green notes.

Case Study 2: Flavor Enhancement in Fruit Products

Another study explored the application of cis-3-hexenyl formate in fruit-flavored beverages. The findings indicated that beverages containing this compound received higher sensory scores for freshness and overall flavor acceptance compared to those without it. This underscores the potential of 3-Hexen-1-ol as a key ingredient in creating appealing fruit flavors.

Summary Table of Applications

Application AreaSpecific UsesBenefits
Food ScienceFlavoring agent for fruits and beveragesEnhances natural flavors
Fragrance IndustryComponent in perfumes and scented productsProvides fresh green notes
AgricultureNatural pest repellentSustainable pest management

Mechanism of Action

The mechanism of action of 3-hexen-1-ol, formate involves its interaction with specific molecular targets and pathways. In plants, it triggers defense responses by activating calcium signaling pathways, jasmonic acid signaling, and ethylene signaling . These pathways lead to the production of defensive compounds that protect the plant from further damage. The compound’s ability to diffuse over long distances allows it to act as a signaling molecule between plants, enhancing their collective defense mechanisms.

Comparison with Similar Compounds

3-Hexen-1-ol, formate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a formate ester with a hexenyl chain, giving it distinct chemical and sensory properties that are valuable in various applications.

Biological Activity

3-Hexen-1-ol, formate, is a compound belonging to the category of fatty alcohols, specifically known for its green, grassy aroma. It is derived from 3-hexen-1-ol and is associated with various biological activities that impact both plant and animal systems. This article explores the biological activity of this compound, focusing on its chemical properties, effects on organisms, and potential applications in various fields.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Density 0.848 g/cm³
Boiling Point 156-157 °C
Flash Point 44 °C

This compound is soluble in water and exhibits weak acidity, which can influence its reactivity and interaction with biological systems .

Plant Interactions

This compound plays a significant role in plant signaling and defense mechanisms. It is emitted by plants in response to mechanical injury and acts as an attractant for predatory insects that help control pest populations. This volatile organic compound (VOC) is crucial for plant communication and can influence the behavior of herbivores and their natural enemies .

Antimicrobial Properties

Research indicates that 3-Hexen-1-ol exhibits antimicrobial activity against various pathogens. Its presence in essential oils has been linked to inhibiting the growth of bacteria and fungi, making it a potential candidate for natural preservatives in food products .

Flavor and Aroma Enhancement

In culinary applications, 3-Hexen-1-ol is valued for its ability to enhance the flavor profile of fruits and vegetables. It contributes to the characteristic aroma of freshly cut grass and is used in food flavoring to impart a fresh green quality . Its use in processed foods not only improves sensory attributes but also may offer health benefits associated with increased fruit and vegetable consumption.

Case Studies

  • Effect on Green Tea Aroma :
    A study characterized the impact of 3-Hexen-1-ol on the aroma profile of green tea. The results demonstrated that this compound significantly enhances the "green" notes in tea, contributing to its overall sensory appeal .
  • Allelopathic Effects :
    Research has shown that 3-Hexen-1-ol can affect neighboring plants through allelopathy, influencing growth patterns and competitive dynamics within ecosystems. This suggests its potential role in agricultural practices where crop rotation or intercropping strategies are employed .

Properties

IUPAC Name

[(E)-hex-3-enyl] formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHQVZQZUGLZLS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCOC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014970
Record name (E)-Hex-3-enyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with a green, vegetable odour
Record name cis-3-Hexenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water
Record name cis-3-Hexenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.918
Record name cis-3-Hexenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

56922-80-6, 2315-09-5, 33467-73-1
Record name trans-3-Hexenyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56922-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-3-enyl formate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexen-1-ol, 1-formate, (3E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexen-1-ol, 1-formate, (3E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-Hex-3-enyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701014970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-3-enyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-hex-3-enyl formate
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Record name Hex-3-enyl formate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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